molecular formula C12H9F6N3 B2530480 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine CAS No. 400081-58-5

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine

Cat. No.: B2530480
CAS No.: 400081-58-5
M. Wt: 309.215
InChI Key: IRKCFLAXCCMRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine is a heterocyclic compound that features a pyrazole ring and a pyridine ring, both of which are important scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine typically involves the reaction of 3,5-dimethylpyrazole with 2,6-bis(trifluoromethyl)pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • 2,6-bis(trifluoromethyl)pyridine
  • 3,5-dimethyl-1H-pyrazole

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine is unique due to the presence of both the pyrazole and pyridine rings, along with the trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6N3/c1-6-3-7(2)21(20-6)8-4-9(11(13,14)15)19-10(5-8)12(16,17)18/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKCFLAXCCMRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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